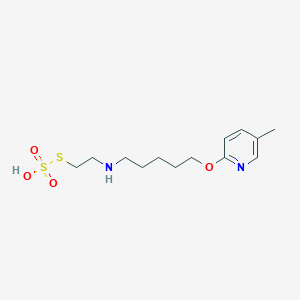
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula C13H22N2O4S2 It is known for its unique structure, which includes a pyridine ring, an aminoethyl group, and a thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 5-(5-Methyl-2-pyridyloxy)pentylamine. This intermediate is then reacted with 2-chloroethyl hydrogen thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield corresponding thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Thiol derivatives
Substitution: Various substituted aminoethyl derivatives
Scientific Research Applications
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Uniqueness
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a pyridine ring, an aminoethyl group, and a thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity and stability, particularly in oxidative and reductive environments.
Properties
CAS No. |
41287-11-0 |
|---|---|
Molecular Formula |
C13H22N2O4S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
5-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-6-13(15-11-12)19-9-4-2-3-7-14-8-10-20-21(16,17)18/h5-6,11,14H,2-4,7-10H2,1H3,(H,16,17,18) |
InChI Key |
CZIXEOZHJUMELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















